N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes ethoxyphenyl and methylthiophenyl groups, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of ethoxyphenyl derivatives, followed by the introduction of the methylthiophenyl group through a series of reactions such as alkylation and acylation. The final step involves the formation of the imidazolidinone ring under specific conditions, such as the use of a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The ethoxy and methylthiophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides and sulfones, while reduction can produce amines and alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares structural similarities with N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide, particularly in the phenyl group substitution.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization, similar to the electronic structure observed in this compound.
Uniqueness
This compound stands out due to its unique combination of ethoxyphenyl and methylthiophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H31N3O4S2 |
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Molecular Weight |
537.7 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C28H31N3O4S2/c1-4-34-22-10-6-20(7-11-22)29-26(32)18-24-27(33)31(21-8-12-23(13-9-21)35-5-2)28(36)30(24)16-14-25-19(3)15-17-37-25/h6-13,15,17,24H,4-5,14,16,18H2,1-3H3,(H,29,32) |
InChI Key |
WQFUXNAASLICTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=C(C=CS3)C)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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